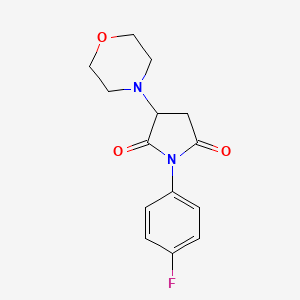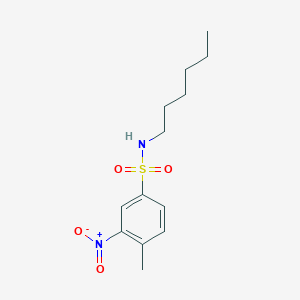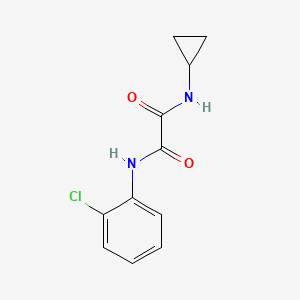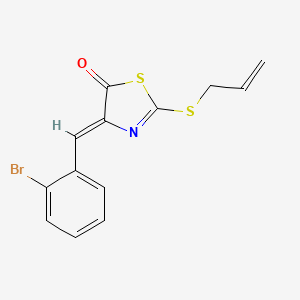
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as FMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPD belongs to the class of pyrrolidinedione derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound may exert its biological effects by acting as a GABA receptor agonist, which can lead to increased inhibitory neurotransmission in the brain. This compound has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of this compound include its ability to reduce seizure activity, decrease inflammation, and inhibit tumor growth. This compound has also been found to improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively target GABA receptors, which can lead to increased inhibitory neurotransmission in the brain. This compound has also been found to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar biological activities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for use in therapeutic applications. Another area of research could focus on the development of novel this compound derivatives with improved biological activities. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapeutic interventions.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of morpholine and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound obtained through this method is approximately 60%.
Scientific Research Applications
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Some of the potential applications of this compound include its use as an anticonvulsant, anti-inflammatory, and anti-tumor agent. This compound has also been found to possess neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDPIQOLBVTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)


![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)


![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)